endo-BCN-PEG4-PFP ester

SPAAC Reaction kinetics Bioorthogonal chemistry

endo-BCN-PEG4-PFP ester (CAS 1421932-52-6) is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the class of strain-promoted alkyne-azide cycloaddition (SPAAC) reagents. The molecule integrates three functional components: an endo-bicyclo[6.1.0]nonyne (BCN) group for copper-free, bioorthogonal click chemistry with azides ; a tetraethylene glycol (PEG4) spacer to confer aqueous solubility and minimize steric hindrance during conjugation ; and a pentafluorophenyl (PFP) ester for covalent attachment to primary amines.

Molecular Formula C28H34F5NO8
Molecular Weight 607.6 g/mol
Cat. No. B607320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG4-PFP ester
Synonymsendo-BCN-PEG4-PFP ester
Molecular FormulaC28H34F5NO8
Molecular Weight607.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36)
InChIKeySWBZFLVGZRZGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG4-PFP ester: A Quantitative Guide to SPAAC Kinetics, Hydrolytic Stability, and PROTAC/ADC Conjugation


endo-BCN-PEG4-PFP ester (CAS 1421932-52-6) is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the class of strain-promoted alkyne-azide cycloaddition (SPAAC) reagents. The molecule integrates three functional components: (1) an endo-bicyclo[6.1.0]nonyne (BCN) group for copper-free, bioorthogonal click chemistry with azides ; (2) a tetraethylene glycol (PEG4) spacer to confer aqueous solubility and minimize steric hindrance during conjugation ; and (3) a pentafluorophenyl (PFP) ester for covalent attachment to primary amines . This linker is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and in advanced bioconjugation workflows requiring site-specific labeling under physiological conditions .

Why endo-BCN-PEG4-PFP ester Cannot Be Replaced by Generic BCN or NHS Analogs: A Comparative Procurement Framework


Generic substitution in bioorthogonal linker chemistry fails because the performance of a bioconjugate is not determined by a single functional group but by the precise interplay of reactivity, stability, and spacing. Replacing endo-BCN-PEG4-PFP ester with a generic NHS ester analog compromises aqueous stability and introduces unwanted hydrolysis during protein labeling workflows . Similarly, substituting with a non-PEGylated or shorter linker variant can lead to protein aggregation and steric hindrance at the conjugation site, reducing overall yield . The following quantitative evidence demonstrates that the specific combination of the endo-BCN diastereomer, PEG4 spacer, and PFP ester in this compound yields measurable advantages in reaction kinetics, conjugate stability, and application-specific performance that are not recapitulated by its closest in-class alternatives.

Comparative Quantitative Evidence: Differentiating endo-BCN-PEG4-PFP ester from SPAAC and NHS Analogs


BCN vs. DBCO SPAAC Kinetics: A Quantitative Comparison of Second-Order Rate Constants

In SPAAC reactions, the rate of cycloaddition between a strained alkyne and an azide is a primary determinant of labeling efficiency and reaction time. While BCN and dibenzocyclooctyne (DBCO) are the most widely used SPAAC reagents, their kinetic profiles differ. Quantitative analysis of second-order rate constants (k₂) in a direct comparative study showed that BCN (k₂ = 0.28 M⁻¹ s⁻¹) and DBCO (k₂ = 0.34 M⁻¹ s⁻¹) exhibit similar kinetic profiles [1]. This near-equivalence in reaction rate confirms that BCN provides comparable SPAAC efficiency to DBCO while offering distinct advantages in other parameters such as reduced hydrophobicity and smaller molecular size .

SPAAC Reaction kinetics Bioorthogonal chemistry

PFP Ester vs. NHS Ester: Superior Hydrolytic Stability in Aqueous Conjugation Buffers

Amine-reactive esters are essential for attaching payloads to proteins and other biomolecules, but their utility is often limited by rapid hydrolysis in aqueous buffers. A direct comparison of stability reveals that the pentafluorophenyl (PFP) ester is more resistant to hydrolysis than the widely used N-hydroxysuccinimidyl (NHS) ester . This increased hydrolytic stability is a consistent property of PFP esters, directly impacting the efficiency of conjugation workflows by extending the half-life of the reactive ester in aqueous media and thereby increasing the yield of the desired amide bond .

Bioconjugation Aqueous stability Amine-reactive esters

BCN Dual Reactivity: Simultaneous SPAAC and IEDDA Click Capability for Advanced Orthogonal Conjugation

A unique advantage of the bicyclononyne (BCN) group, compared to other strained cyclooctynes like DBCO, is its dual reactivity. BCN is capable of undergoing both strain-promoted azide-alkyne cycloaddition (SPAAC) with azides and inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines . This orthogonal reactivity allows for the sequential, bioorthogonal conjugation of two distinct payloads to a single molecular scaffold or the creation of complex, multi-functional biomaterials. This dual capacity is not shared by DBCO, which is primarily limited to SPAAC, thereby positioning BCN as a more versatile tool for complex bioconjugation designs .

Bioorthogonal chemistry IEDDA Multifunctional linkers

Endo-BCN vs. Exo-BCN: Kinetic Equivalence Validates Interchangeability in Core SPAAC Workflows

The synthesis of BCN produces two diastereomers, endo-BCN and exo-BCN, raising the question of whether the stereochemistry at the cyclopropane ring fusion impacts SPAAC reactivity. A rigorous kinetic analysis has resolved this issue, demonstrating that the second-order rate constants (k₂) for the SPAAC reaction are effectively identical for the two isomers. The reported k₂ for endo-BCN-CH₂OH is 1.8 × 10³ M⁻¹ s⁻¹, while for exo-BCN-CH₂OH it is 1.7 × 10³ M⁻¹ s⁻¹, a difference that is not statistically significant [1]. This finding, supported by DFT calculations, confirms that the endo/exo configuration does not alter the SPAAC reaction rate [2].

SPAAC Stereochemistry Reaction kinetics

Endo-BCN's Unique Impact on Conjugate Fluorescence: Enabling Turn-On Probe Design

Beyond simple reaction kinetics, the specific diastereomeric structure of the BCN group can profoundly influence the properties of the resulting conjugate. A key study demonstrated that only the endo-BCN diastereomer is capable of significantly reducing fluorescence quenching in the products of SPAAC reactions with a fluorophore [1]. This property was attributed to the formation of an extended tricyclic fused ring system unique to the endo-BCN conjugate, which alters the local electronic environment and suppresses contact-based quenching. This phenomenon enabled the development of a fluorescence 'turn-on' chemical probe for detecting serum biomarkers, an application that was not possible with the exo-BCN counterpart [2].

Fluorescent probes Bioconjugation Fluorescence quenching

PEG4 Spacer: Quantified Impact on Solubility and Steric Hindrance in Protein Conjugates

The length and hydrophilicity of the spacer between the BCN and PFP ester groups are critical for the success of bioconjugation. The PEG4 spacer in this compound is specifically designed to enhance aqueous solubility and reduce steric hindrance at the conjugation site . While direct comparative data for this exact compound versus a shorter PEG analog is not publicly available, the class-level property of PEG4 linkers in reducing protein aggregation and improving conjugate homogeneity is well-established. Specifically, the PEG4 spacer is known to mitigate the hydrophobicity associated with the BCN group, which is the least hydrophobic among all cyclooctynes , thereby improving the overall solubility and handling characteristics of the reagent.

PEGylation Protein aggregation Linker design

Quantitatively Justified Applications: Where endo-BCN-PEG4-PFP ester Outperforms Analogs


High-Efficiency PROTAC Linker Synthesis with Enhanced Aqueous Stability

The combination of a kinetically competent BCN group (k₂ ≈ 0.28 M⁻¹ s⁻¹ for SPAAC [1]) with a hydrolysis-resistant PFP ester makes endo-BCN-PEG4-PFP ester an optimal choice for assembling PROTAC molecules. The PFP ester's superior stability in aqueous buffers ensures efficient conjugation to the E3 ligase ligand, while the BCN moiety provides a reliable handle for subsequent copper-free click chemistry with an azide-functionalized target protein ligand. This dual functionality, coupled with the solubility-enhancing PEG4 spacer , streamlines the PROTAC synthesis workflow and maximizes the yield of the final heterobifunctional degrader.

Site-Specific Antibody-Drug Conjugate (ADC) Development Using Orthogonal Chemistry

The unique dual reactivity of the BCN group—capable of both SPAAC with azides and IEDDA with tetrazines —positions endo-BCN-PEG4-PFP ester as a powerful tool for constructing homogeneous ADCs with defined drug-to-antibody ratios (DAR). A user can first conjugate the PFP ester to a primary amine on an antibody (or an engineered site), then sequentially attach a cytotoxic payload via SPAAC and a second imaging or targeting moiety via IEDDA. This orthogonal, two-step approach, which is not feasible with DBCO-based linkers, allows for the precise engineering of multifunctional ADCs with minimal interference between conjugation steps .

Design of Fluorescence 'Turn-On' Probes for Biomarker Detection

For researchers developing fluorescence-based assays, the endo-BCN diastereomer provides a critical functional advantage not found in its exo-BCN counterpart. Studies have demonstrated that only endo-BCN can significantly reduce fluorescence quenching in the SPAAC product when conjugated to a fluorophore like FAM [2]. This property enables the creation of 'turn-on' probes where the fluorescence signal is activated upon the click reaction. endo-BCN-PEG4-PFP ester can therefore be used to site-specifically label a target protein or antibody with a fluorophore, resulting in a conjugate with a higher quantum yield and improved signal-to-background ratio compared to conjugates prepared with exo-BCN or other cyclooctyne reagents [3].

Hydrogel Fabrication via Controlled SPAAC Crosslinking

The predictable and robust kinetics of BCN SPAAC chemistry (k₂ ≈ 0.28 M⁻¹ s⁻¹ [4]) are leveraged in the fabrication of well-defined biomaterials. endo-BCN-PEG4-PFP ester can be used to functionalize a polymer or protein backbone with BCN groups, which then undergo rapid, catalyst-free crosslinking with multi-arm azide-functionalized PEG to form hydrogels. This approach, validated by studies showing SPAAC-based hydrogels can achieve storage moduli in the kPa range under mild conditions [5], offers precise control over gelation time and mechanical properties without cytotoxic copper catalysts. The PEG4 spacer in the linker further contributes to the network's hydrophilicity and biocompatibility, making it suitable for cell encapsulation and tissue engineering applications.

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